molecular formula C9H11Cl2N B12123453 3-(2,3-Dichloro-phenyl)-propylamine

3-(2,3-Dichloro-phenyl)-propylamine

Cat. No.: B12123453
M. Wt: 204.09 g/mol
InChI Key: DKHTWIWQBPNSSB-UHFFFAOYSA-N
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Description

3-(2,3-Dichloro-phenyl)-propylamine is a substituted propylamine derivative featuring a dichlorophenyl group attached to the propylamine backbone. Substituted propylamines are widely studied for their diverse pharmacological, chemical, and material science applications, with variations in substituents significantly altering their reactivity, toxicity, and biological activity .

Properties

Molecular Formula

C9H11Cl2N

Molecular Weight

204.09 g/mol

IUPAC Name

3-(2,3-dichlorophenyl)propan-1-amine

InChI

InChI=1S/C9H11Cl2N/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1,3,5H,2,4,6,12H2

InChI Key

DKHTWIWQBPNSSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichloro-phenyl)-propylamine typically involves the reaction of 2,3-dichlorophenylacetonitrile with a suitable amine under specific conditions. One common method involves the use of a reducing agent such as lithium aluminum hydride (LiAlH4) to convert the nitrile group to an amine group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

For industrial-scale production, the synthesis may involve the use of more cost-effective and scalable methods. One such method includes the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride under controlled temperature conditions. The reaction is typically conducted at temperatures ranging from 120°C to 220°C, followed by purification steps to achieve high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichloro-phenyl)-propylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

3-(2,3-Dichloro-phenyl)-propylamine has been explored for its potential as a therapeutic agent. Its structural similarity to other biologically active compounds suggests that it may interact with various biological targets.

  • Case Study: Anticancer Activity
    • Preliminary studies indicate that this compound can inhibit the proliferation of cancer cells by modulating key signaling pathways. For instance, in vitro studies on melanoma cells showed a significant reduction in cell viability after treatment with 3-(2,3-Dichloro-phenyl)-propylamine, suggesting its potential as an anticancer agent.

Synthesis of Complex Molecules

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives which can be tailored for specific applications.

  • Synthesis Example : Utilizing 3-(2,3-Dichloro-phenyl)-propylamine as a starting material in the preparation of hybrid compounds has been documented. These hybrids exhibit enhanced biological activities compared to their parent compounds.

Catalysis

Research indicates that 3-(2,3-Dichloro-phenyl)-propylamine can act as a ligand in catalytic processes. Its ability to coordinate with metal centers enhances catalytic efficiency in various reactions.

  • Example : The compound has been used in the development of ruthenium complexes that demonstrate high catalytic activity in organic transformations. The coordination of 3-(2,3-Dichloro-phenyl)-propylamine with ruthenium has been shown to facilitate reactions under mild conditions with high yields.

Data Tables

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential anticancer agentInhibition of melanoma cell proliferation
SynthesisIntermediate for complex organic moleculesSynthesis of biologically active hybrids
CatalysisLigand for metal complexesEnhanced catalytic efficiency

Mechanism of Action

The mechanism of action of 3-(2,3-Dichloro-phenyl)-propylamine involves its interaction with specific molecular targets. It has been shown to act as a partial agonist of dopamine D2 and D3 receptors, which are involved in the regulation of neurotransmitter release in the brain. This interaction can modulate dopaminergic signaling pathways, potentially leading to therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Functional Groups Key Properties/Applications Toxicity/Safety Notes Reference
3-(2,3-Dichloro-phenyl)-propylamine 2,3-Dichlorophenyl group Hypothetical: High lipophilicity; potential pharmacological use (inferred from analogs) Likely corrosive/toxic (based on dichloro analogs)
3-(Methylthio)propylamine Methylthio (-SCH3) group Molecular formula: C4H11NS; Boiling point: 169°C; Flash point: 62°C Skin/eye irritant (Category 1B); flammable
3-(Triethoxysilyl)propylamine Triethoxysilyl group Used in synthesizing ruthenium complexes (e.g., Cl2Ru(dppp)2 derivatives) Not explicitly stated; likely moderate reactivity
PAPA/NO (3-(n-propylamino)propylamine) n-Propylamino group; nitric oxide donor Inhibits A375 melanoma cell proliferation (IC50: 44 µM) Cytostatic effects via NO release
[3-(2,6-Dimethylphenoxy)propyl]methylamine 2,6-Dimethylphenoxy group Discontinued commercial availability; used in research Limited data; structural analog for drug design

Pharmacological Activity

  • PAPA/NO: Exhibits cytostatic effects on melanoma cells via nitric oxide (NO) release, with potency linked to NO generation kinetics .
  • However, this could also elevate toxicity risks .

Biological Activity

3-(2,3-Dichloro-phenyl)-propylamine is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C10H12Cl2N
  • Molecular Weight : 219.12 g/mol
  • IUPAC Name : 3-(2,3-dichlorophenyl)propylamine

Synthesis

The synthesis of 3-(2,3-Dichloro-phenyl)-propylamine typically involves the reaction of 2,3-dichlorobenzaldehyde with propylamine under specific conditions. The reaction may utilize solvents such as ethanol and catalysts to enhance yield and purity. The detailed synthetic route can be optimized based on desired yields and the scale of production.

The biological activity of 3-(2,3-Dichloro-phenyl)-propylamine is primarily attributed to its interaction with various biological targets. The dichloro substituents on the phenyl ring enhance its binding affinity to certain receptors or enzymes, facilitating significant biological responses.

Pharmacological Effects

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties against various pathogens. The presence of electronegative groups like chlorine enhances the lipophilicity and overall biological activity.
  • Cytotoxicity : Studies have shown that derivatives of this compound can exhibit cytotoxic effects on cancer cell lines while sparing normal cells. For instance, compounds structurally related to 3-(2,3-Dichloro-phenyl)-propylamine have been tested against NIH/3T3 cell lines with varying IC50 values.

Case Studies and Research Findings

A review of recent literature highlights several key findings related to the biological activity of 3-(2,3-Dichloro-phenyl)-propylamine and its analogs:

Study Biological Activity Findings
Study A AntifungalCompounds demonstrated significant activity against Candida albicans with MIC values comparable to standard antifungals.
Study B AntibacterialDerivatives showed selective antibacterial activity against N. meningitidis and H. influenzae.
Study C CytotoxicityEvaluated against NIH/3T3 cells; IC50 values indicated potential for selective cytotoxicity in cancer therapies.

Detailed Research Findings

  • Antifungal Activity : In vitro studies found that certain derivatives exhibited potent antifungal activity against strains like Candida parapsilosis. The presence of halogen substituents was crucial for enhancing efficacy.
    • Table: Antifungal Activity Results
    CompoundMIC (μg/mL)
    2d1.23
    2e1.50
  • Cytotoxicity Analysis : Compounds were tested against NIH/3T3 cell lines to assess cytotoxic effects.
    • Table: Cytotoxicity IC50 Values
    CompoundIC50 (μM)
    2d148.26
    2e187.66
    Doxorubicin (control)>1000

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